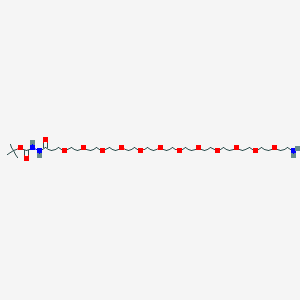

Amino-PEG12-t-boc-hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Amino-PEG12-t-boc-hydrazide has

Méthodes De Préparation

The synthesis of Amino-PEG12-t-boc-hydrazide involves several steps. The free amine reacts with carboxylic acids and their active esters to form a stable amide bond . Following the removal of the Boc protecting group, the hydrazide can be reacted with an aldehyde at pH 5 – 7 to form a hydrazone bond . Industrial production methods typically involve the use of discrete-chain-length polyethylene glycol linkers, which are water-soluble and non-immunogenic .

Analyse Des Réactions Chimiques

Amino-PEG12-t-boc-hydrazide undergoes several types of chemical reactions:

Substitution Reactions: The free amine can react with carboxylic acids and their active esters to form stable amide bonds.

Hydrazone Formation: After the removal of the Boc protecting group, the hydrazide group can react with aldehydes to form hydrazone bonds.

Common reagents used in these reactions include carboxylic acids, active esters, and aldehydes . The major products formed from these reactions are amide bonds and hydrazone bonds .

Activité Biologique

Amino-PEG12-t-boc-hydrazide is a versatile compound utilized in various biochemical applications, particularly in bioconjugation and molecular modification. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound consists of a polyethylene glycol (PEG) linker with a terminal amino group and a Boc-protected hydrazide group. The PEG moiety enhances solubility in aqueous environments, making it suitable for biological applications. The primary amine can react with carboxylic acids to form stable amide bonds, while the hydrazide can be activated to form hydrazone bonds upon deprotection of the Boc group under mild acidic conditions .

1. Reactivity with Biomolecules:

- The free amine group in this compound is highly reactive, allowing it to form stable covalent bonds with various biomolecules, including proteins and peptides. This reactivity is crucial for creating conjugates used in drug delivery systems and diagnostics .

2. Formation of Hydrazone Bonds:

- Upon removal of the Boc protecting group, the hydrazide can react with aldehydes to form hydrazone bonds. These bonds are stable under physiological conditions but can be cleaved in acidic environments, such as those found in lysosomes or tumor microenvironments, facilitating controlled release of therapeutic agents .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Drug Delivery Systems

In a study involving the encapsulation of doxorubicin (DOX) using PEG-based micelles, it was observed that micelles containing this compound exhibited improved cytotoxicity against cancer cell lines compared to free DOX. The enhanced uptake was attributed to the hydrophilic nature of the PEG component, which facilitated endocytosis in acidic organelles .

Case Study 2: Protein Conjugation

Research demonstrated that this compound could effectively conjugate antibodies to therapeutic agents. Following the Boc deprotection, the hydrazide reacted with carbonyl groups on the antibodies, resulting in stable conjugates that maintained biological activity. This method was applied to enhance the targeting efficiency of antibody-drug conjugates (ADCs) in cancer therapy .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Enhanced Solubility: The PEG chain significantly increases solubility in aqueous solutions, which is critical for biological applications where solubility can affect bioavailability and efficacy .

- pH-Responsive Behavior: The compound's ability to release drugs or biomolecules in response to pH changes makes it particularly useful for targeted therapies where localized delivery is essential .

- Versatility in Applications: Its reactivity allows for diverse applications ranging from drug delivery systems to biomolecular labeling and tissue engineering scaffolds .

Propriétés

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H65N3O15/c1-32(2,3)50-31(37)35-34-30(36)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-29-49-27-25-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-33/h4-29,33H2,1-3H3,(H,34,36)(H,35,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMBAIIDWOTRMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H65N3O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

731.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.